Product packaging for Amfenac (D5 Sodium Hydrate)(Cat. No.:)

Amfenac (D5 Sodium Hydrate)

Cat. No.: B12434505
M. Wt: 300.30 g/mol
InChI Key: QZNJPJDUBTYMRS-MWOUIWNMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Amfenac (D5 Sodium Hydrate) is a useful research compound. Its molecular formula is C15H14NNaO4 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amfenac (D5 Sodium Hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amfenac (D5 Sodium Hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14NNaO4 B12434505 Amfenac (D5 Sodium Hydrate)

Properties

Molecular Formula

C15H14NNaO4

Molecular Weight

300.30 g/mol

IUPAC Name

sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate

InChI

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1/i1D,2D,3D,5D,6D;;

InChI Key

QZNJPJDUBTYMRS-MWOUIWNMSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

Origin of Product

United States

Contextualizing Amfenac Within the Landscape of Non Steroidal Anti Inflammatory Agents

Amfenac (B1665970) is a member of the fenamate class of NSAIDs and is chemically known as (2-amino-3-benzoylphenyl)acetic acid. ontosight.ai Like other drugs in this category, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. ontosight.aipatsnap.com Amfenac has demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov Some research suggests it has a higher affinity for COX-2, the enzyme predominantly expressed at sites of inflammation. patsnap.com This selective action is a desirable characteristic for an NSAID, as it may reduce the potential for gastrointestinal side effects associated with the inhibition of COX-1, which is involved in protecting the stomach lining. patsnap.compatsnap.com

Amfenac itself is the active metabolite of the prodrug nepafenac (B1678188). centaurpharma.comfda.govtaylorandfrancis.com Nepafenac is designed to rapidly penetrate the cornea, where it is then converted by intraocular hydrolases to amfenac. centaurpharma.comfda.gov This targeted delivery and activation make it particularly effective for ophthalmic applications.

Rationale for Deuterated Analog Research: Focus on Amfenac D5 Sodium Hydrate

The exploration of deuterated analogs of existing drugs is a strategic approach in pharmaceutical research aimed at improving a drug's pharmacokinetic profile. nih.govnih.gov Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. nih.gov This seemingly minor structural change, the addition of a neutron, can have a significant impact on the metabolic stability of a drug. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. acs.org By strategically replacing hydrogen atoms at sites vulnerable to metabolism, researchers can potentially:

Prolong the drug's half-life: A slower rate of metabolism can lead to a longer duration of action. acs.orgbioscientia.de

Improve the metabolic profile: Deuteration can decrease the formation of certain metabolites.

Amfenac (B1665970) (D5 Sodium Hydrate) is the deuterated form of Amfenac sodium. medchemexpress.com Research into this specific analog is driven by the potential to enhance the therapeutic properties of Amfenac by leveraging the benefits of deuteration. The "D5" designation indicates that five hydrogen atoms in the Amfenac molecule have been replaced with deuterium. simsonpharma.com

Overview of Key Academic Research Trajectories for Amfenac D5 Sodium Hydrate

Elucidation of Amfenac Synthetic Pathways

The construction of the Amfenac molecule is a multi-step process that relies on the assembly of key structural motifs. The core of this synthesis is the formation of the 2-amino-3-benzoylphenylacetic acid structure.

The synthesis of Amfenac and its prodrug, Nepafenac, frequently begins with the key intermediate, 2-aminobenzophenone (B122507). chemicalbook.comgoogle.com This compound serves as a foundational building block for creating the diaryl ketone structure central to Amfenac. The synthesis of 2-aminobenzophenone itself can be achieved through various methods, including the reaction of amino-nitriles with benzene (B151609) in the presence of triflic acid. chemicalbook.com

Alternative pathways to Amfenac leverage other precursor molecules. One notable strategy involves the use of 3-aryl anthranils. nih.govresearchgate.net These compounds are valuable because the isoxazole (B147169) ring can be readily cleaved through reduction to yield 2-aminodiaryl ketones, which are direct precursors to Amfenac and related non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The synthesis of these 3-aryl anthranils can be accomplished by reacting readily available anthranils with simple arenes. researchgate.net

A patented process for the synthesis of Nepafenac, which is metabolically converted to Amfenac, illustrates a specific synthetic route. google.comresearchgate.net This method involves treating 2-aminobenzophenone with 2-(methylthio)acetamide (B153749) in the presence of t-butylhypochlorite. The resulting intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, is then reduced using Raney nickel to yield the final product. google.com

Optimizing the synthesis of Amfenac and its intermediates involves the use of advanced reaction conditions and catalysts to improve yields and purity. For instance, the synthesis of 3-aryl anthranil (B1196931) precursors can be achieved through an oxidative cross-coupling reaction that employs trifluoromethanesulfonic anhydride (B1165640) (Tf2O) as an effective activator. nih.gov In the synthesis of specific Amfenac derivatives, Iridium-catalyzed C-H alkylation has been utilized as a key step. nih.govscispace.com

In the synthesis of Nepafenac from 2-aminobenzophenone, reaction conditions can be finely tuned. One approach uses sulfuryl chloride and an organic base in a chlorinated solvent like dichloromethane. google.com This reaction is typically performed at low temperatures, ranging from -40°C to 0°C, to afford the key intermediate, which is subsequently reduced to form the final product. google.com The purification of the final compound often involves crystallization from a solvent such as an alcohol to remove impurities. google.com

Deuteration Strategies for Amfenac (D5 Sodium Hydrate) Synthesis

The synthesis of isotopically labeled compounds like Amfenac D5 Sodium Hydrate (B1144303) requires specialized techniques to incorporate deuterium (B1214612) atoms at specific locations within the molecule. researchgate.net The goal is to produce a compound with high isotopic purity, where deuterium replaces hydrogen at designated positions, which can alter the compound's metabolic profile. researchgate.net While the precise industrial synthesis for Amfenac D5 is proprietary, general advanced deuteration methods are applicable.

Achieving precise deuterium placement is critical and relies on stereoselective and regioselective methods that control the exact location and three-dimensional orientation of the deuterium atoms. d-nb.info

Catalytic Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. researchgate.net Various transition-metal catalysts, including ruthenium, rhodium, and palladium supported on carbon (Ru/C, Rh/C, Pd/C), are used to facilitate the exchange of hydrogen for deuterium. jst.go.jp For example, Ru/C has been shown to be effective for the regioselective deuteration at the α-position of hydroxyl groups. jst.go.jp D₂O is frequently used as an economical and readily available deuterium source for these reactions. rsc.org

Biocatalysis: Enzymes offer a powerful tool for highly specific deuterium incorporation. nih.gov For instance, α-oxo-amine synthases can produce α-²H amino acids and their esters with high site- and stereoselectivity, using D₂O as the deuterium source. nih.govacs.org This biocatalytic approach offers advantages such as mild reaction conditions and the elimination of protecting groups. nih.gov

Continuous Flow Deuteration: Modern techniques include the use of continuous flow systems. A highly efficient continuous flow method for the site- and stereoselective deuteration of carbohydrates has been developed using a Ru/C catalyst, demonstrating the potential for scalable and sustainable synthesis of deuterated molecules. rsc.org

After synthesis, it is crucial to determine the isotopic purity and confirm the location of the deuterium labels. rsc.org This analysis ensures the quality of the deuterated compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this evaluation. rsc.org

The following table summarizes the primary analytical techniques used:

Analytical TechniquePurposeKey FindingsCitations
High-Resolution Mass Spectrometry (HR-MS) To determine isotopic enrichment and purity by measuring the mass-to-charge ratio of isotopologues.Allows for the calculation of the percentage of isotopic purity by integrating the signals of the desired labeled compounds. rsc.org ESI-HRMS is a rapid, highly sensitive method for this purpose. nih.govresearchgate.net rsc.org, nih.gov, researchgate.net, figshare.com
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structural integrity and the specific positions of the incorporated deuterium atoms.Provides definitive information on the location of the deuterium labels and can also give insights into the relative isotopic purity. rsc.org It is essential for verifying the regio- and stereoselectivity of the deuteration process. cambridge.org rsc.org, cambridge.org
Liquid Chromatography-Mass Spectrometry (LC-MS) To separate and identify isotopologue impurities.A robust method for the quality control of deuterated drugs, capable of determining the levels of various isotopologue impurities in both the final product and starting materials. figshare.com figshare.com

Rational Design and Synthesis of Amfenac Derivatives and Analogs

The rational design of Amfenac derivatives and analogs aims to create new molecules with potentially improved properties. This process often involves computational studies to understand structure-activity relationships, followed by the chemical synthesis and evaluation of the new compounds. researchgate.net

Studies have been conducted on Amfenac and its derivatives to correlate biological activity with specific structural parameters using quantum-mechanical methods. researchgate.net This computational approach guides the design of new analogs. A series of substituted Amfenac derivatives have been synthesized and evaluated. nih.govacs.org For example, introducing chloro and bromo substituents at various positions on the phenyl rings resulted in compounds with greater potency than the parent molecule. nih.gov

Another strategy in drug design is the creation of prodrugs. nih.gov Nepafenac is a well-known amide prodrug of Amfenac. researchgate.neteuropa.eu It is designed to be less ionized at physiological pH, allowing it to permeate the cornea more rapidly before being converted by intraocular hydrolases into the active drug, Amfenac. researchgate.neteuropa.eu The synthesis of other potential prodrugs, such as 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, has also been explored. nih.gov

The following table highlights some of the synthesized Amfenac analogs and derivatives mentioned in the literature:

Compound/DerivativeModificationReported FindingCitations
4'-chloro-Amfenac Addition of a chlorine atom at the 4' position of the benzoyl ring.More potent than Amfenac in anti-inflammatory and analgesic assays. nih.gov
4'-bromo-Amfenac Addition of a bromine atom at the 4' position of the benzoyl ring.More potent than Amfenac in anti-inflammatory and analgesic assays. nih.gov
5-chloro, 4'-bromo-Amfenac Addition of chlorine at the 5 position and bromine at the 4' position.More potent than indomethacin (B1671933) in evaluated assays. nih.gov
Nepafenac Amide prodrug of Amfenac.Enhanced permeability across the cornea, followed by bioactivation to Amfenac. researchgate.neteuropa.eu nih.gov, researchgate.net, europa.eu
2-amino-3-(4-chlorobenzoyl)benzeneacetamide Amide derivative of 3-(4-chlorobenzoyl) analog.Investigated as a potential prodrug with a high therapeutic index. nih.gov

Structure-Directed Modifications for Enhanced Preclinical Activity

The core structure of Amfenac, 2-amino-3-benzoylphenylacetic acid, offers several sites for chemical modification to explore structure-activity relationships (SAR). Research has demonstrated that strategic substitutions on the phenyl rings can significantly influence its anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibiting activities.

A comprehensive study on substituted derivatives of Amfenac revealed that the introduction of specific substituents could lead to compounds with greater potency than the parent molecule and even established NSAIDs like indomethacin. nih.govacs.org The primary focus of these modifications has been on the benzoyl ring and the phenylamine ring.

Key Research Findings:

Halogenation: The addition of halogen atoms, particularly chloro and bromo groups, to the benzoyl and phenylamine rings has been shown to enhance anti-inflammatory and analgesic potency. For instance, derivatives with a 4'-chloro or 4'-bromo substitution on the benzoyl ring were found to be significantly more active. nih.gov A compound with a 5-chloro substitution on the phenylamine ring combined with a 4'-bromo on the benzoyl ring was also noted for its high potency. nih.gov

Conformational and Electronic Effects: Quantitative structure-activity relationship (QSAR) and conformational analyses have provided insights into the structural requirements for optimal activity. These studies suggest that the molecule's potency is linked to a rigid structure concerning the rotation of the acetic acid chain and the central carbonyl group. nih.gov Furthermore, the π-electron density of the highest occupied molecular orbital (HOMO) in the second aromatic ring (the benzoyl ring) was identified as a crucial parameter for anti-inflammatory activity, indicating that electronic charge transfer between the drug and its receptor target is a key interaction. nih.gov

Lipophilicity and Acidity: The benzoyl group in Amfenac enhances its lipophilicity compared to simpler phenylacetic acids, which improves membrane permeability. researchgate.net Theoretical studies comparing Amfenac with its derivatives like Bromfenac have shown that substitutions can alter the molecule's lipophilicity, dipole moment, and acidity, all of which can impact its biological activity. researchgate.net

These findings underscore the potential to fine-tune the pharmacological profile of Amfenac through targeted chemical modifications. The deuterated form, Amfenac-d5 sodium, where five hydrogen atoms are replaced by deuterium, is a critical tool in these research endeavors. medchemexpress.eumedchemexpress.com While not intended to alter the primary pharmacological effect, this isotopic labeling allows for more precise quantification in metabolic and pharmacokinetic studies, aiding in the evaluation of new derivatives. medchemexpress.com

Table 1: Preclinical Activity of Selected Amfenac Derivatives

CompoundSubstitutionRelative Anti-inflammatory Potency (Carrageenan-induced Paw Edema in Rats)Relative Analgesic Potency (Phenylquinone-induced Writhing in Mice)
AmfenacUnsubstituted1.01.0
Derivative 1574'-Chloro> Indomethacin> Indomethacin
Derivative 1584'-Bromo> Indomethacin> Indomethacin
Derivative 1825-Chloro, 4'-Bromo> Indomethacin> Indomethacin

Prodrug Approaches and Their Hydrolytic Bioactivation to Amfenac

A significant advancement in the clinical application of Amfenac, particularly for ophthalmic use, has been the development of its amide prodrug, Nepafenac. drugbank.comeuropa.eu The primary rationale behind this prodrug strategy is to overcome the limited corneal penetration of the parent drug, Amfenac, which is an acidic and less lipophilic molecule. europa.eu

Nepafenac is chemically designated as 2-amino-3-benzoylphenylacetamide. By converting the carboxylic acid group of Amfenac into a less polar amide, the lipophilicity of the molecule is increased. This enhanced lipophilicity facilitates more rapid and effective penetration through the corneal epithelium. drugbank.com

Hydrolytic Bioactivation:

Once Nepafenac has traversed the cornea and entered the ocular tissues, it undergoes enzymatic hydrolysis to release the active parent drug, Amfenac. drugbank.comeuropa.eu This bioactivation is a critical step for the drug's anti-inflammatory effect, as Nepafenac itself is a weak inhibitor of cyclooxygenase (COX) enzymes, while Amfenac is a potent inhibitor of both COX-1 and COX-2. europa.eu

The conversion of Nepafenac to Amfenac is catalyzed by intraocular hydrolases, which are present in various ocular tissues. drugbank.comeuropa.eu The highest hydrolytic activity is observed in the retina/choroid and the iris/ciliary body, with minimal activity in the cornea itself. researchgate.net This targeted bioactivation ensures that the active drug is released in the posterior segments of the eye where it is needed to suppress prostaglandin (B15479496) synthesis and inflammation. researchgate.net

Studies have shown that following topical administration, Nepafenac reaches quantifiable concentrations in the aqueous humor, with subsequent appearance of Amfenac. researchgate.net The concentration of Nepafenac in the posterior segment serves as a reservoir, allowing for prolonged release of the active Amfenac, thereby extending its duration of action. researchgate.net

Table 2: Bioactivation of Nepafenac to Amfenac in Ocular Tissues

Ocular TissueRelative Hydrolytic ActivitySignificance
Retina/ChoroidHighMajor site of bioactivation, important for treating posterior segment inflammation. researchgate.net
Iris/Ciliary BodyModerate to HighSignificant contribution to the formation of active Amfenac in the anterior segment. researchgate.net
CorneaMinimalAllows the prodrug to pass through largely intact before being activated. researchgate.net

Cyclooxygenase Enzyme Inhibition Kinetics

Amfenac's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.com The kinetics of this inhibition are complex, involving competitive binding, differential isoform selectivity, and time-dependent characteristics.

Competitive Binding Dynamics with Arachidonic Acid

Amfenac functions as a competitive inhibitor of COX enzymes, meaning it vies with the natural substrate, arachidonic acid, for binding to the enzyme's active site. patsnap.com By occupying this site, amfenac physically obstructs the access of arachidonic acid, thereby preventing its conversion into prostaglandin H2, the precursor to various pro-inflammatory prostaglandins and thromboxanes. patsnap.com This competitive interaction is a hallmark of many NSAIDs and is fundamental to their anti-inflammatory and analgesic properties. The binding of arachidonic acid and other fatty acids can occur at either an allosteric or catalytic site on the COX enzymes, influencing their activity. nih.govnih.gov

Differential Inhibition Profiles of COX-1 and COX-2 Isoforms

The two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are both inhibited by amfenac. patsnap.com COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, while COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. patsnap.comproteopedia.org Amfenac exhibits a degree of selectivity in its inhibition of these isoforms.

Research indicates that amfenac is a potent inhibitor of both COX-1 and COX-2. axonmedchem.com Some studies have reported amfenac to be a more potent inhibitor of COX-2 than COX-1. researchgate.netresearchgate.net This preferential inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it is the isoform primarily responsible for the production of prostaglandins at inflammatory sites. wikipedia.org

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. The IC50 values for amfenac against COX-1 and COX-2 have been reported in several studies, with some variations in the exact values, which can be influenced by experimental conditions. plos.org

Table 1: IC50 Values of Amfenac for COX-1 and COX-2

Study ReferenceIC50 for COX-1IC50 for COX-2
Selleck Chemicals selleckchem.comadooq.comselleckchem.com250 nM (0.25 µM)150 nM (0.15 µM)
Axon Medchem axonmedchem.com0.25 µM0.15 µM
PLOS One plos.org15.3 nM20.4 nM

Note: Lower IC50 values indicate greater potency.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., IC50 determination, Lineweaver-Burk plots)

The kinetics of enzyme inhibition by amfenac can be further elucidated through graphical methods like the Lineweaver-Burk plot. This plot, which graphs the inverse of reaction velocity against the inverse of substrate concentration, provides a linear representation of the Michaelis-Menten equation. wikipedia.orgfiveable.melibretexts.org For competitive inhibition, as is the case with amfenac, the Lineweaver-Burk plot shows an increase in the slope of the line in the presence of the inhibitor, while the y-intercept (representing the maximum velocity, Vmax) remains unchanged. wikipedia.org This graphical analysis helps to visually confirm the competitive nature of the inhibition.

The determination of the half-maximal inhibitory concentration (IC50) is a crucial aspect of kinetic analysis. nih.gov It quantifies the concentration of amfenac required to inhibit 50% of the COX enzyme's activity. As shown in the table above, various studies have determined the IC50 values for amfenac against both COX-1 and COX-2, providing quantitative evidence of its inhibitory potency. axonmedchem.complos.orgselleckchem.comadooq.comselleckchem.com

Investigation of Non-Cyclooxygenase Mediated Mechanisms

Beyond its well-established role as a COX inhibitor, research suggests that amfenac may also exert its effects through mechanisms independent of cyclooxygenase.

Modulation of Downstream Signaling Pathways (e.g., VEGF-induced ERK phosphorylation)

Studies have indicated that amfenac can modulate signaling pathways downstream of growth factors like vascular endothelial growth factor (VEGF). arvojournals.org Specifically, amfenac has been shown to inhibit the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in a signaling cascade that promotes cell proliferation and angiogenesis. arvojournals.org

In one study, treatment with amfenac resulted in a significant decrease in the phosphorylation of ERK in human retinal microvascular endothelial cells that were stimulated with VEGF. arvojournals.org This effect was observed to be independent of COX-2 inhibition, as a selective COX-2 inhibitor, celecoxib (B62257), did not produce the same effect on ERK phosphorylation. arvojournals.org This suggests a novel mechanism of action for amfenac that could contribute to its therapeutic effects, particularly in conditions involving abnormal blood vessel growth. The activation of ERK is a known downstream effect of VEGF stimulation. nih.govnih.gov

Interference with Leukocyte Migration and Lysosomal Enzyme Stabilization

Amfenac, the active metabolite of nepafenac, demonstrates effects on key cellular processes involved in inflammation, including the movement of leukocytes and the stability of lysosomal enzymes. The trafficking and migration of leukocytes into tissues are central to the immune response. nih.gov This process, known as chemotaxis, is guided by various signals that lead to immune cell positioning during inflammation. nih.gov Research indicates that amfenac monotherapy can significantly reduce the migration rate of uveal melanoma cells. scielo.brresearchgate.net

Lysosomes contain a variety of enzymes that, if released, can damage the cell and surrounding tissues. The interaction of certain substances with phagocytic leukocytes can lead to cell death and the simultaneous release of both cytoplasmic and lysosomal enzymes. nih.gov Studies on leukocytes have shown that inhibiting the fusion of lysosomes can reduce the release of these enzymes. nih.gov While direct studies on amfenac's role in stabilizing lysosomal membranes are not extensively detailed in the provided results, the broader anti-inflammatory profile of NSAIDs involves modulating such cellular activities to reduce tissue damage during inflammatory responses.

Interaction with Other Inflammatory Mediators and Receptors

Beyond its well-established inhibition of cyclooxygenase (COX) enzymes, amfenac's anti-inflammatory actions may involve interactions with other signaling molecules and receptors. The inflammatory cascade is complex, involving a variety of mediators such as cytokines, kinins, and prostaglandins, which act through specific receptors, often G protein-coupled receptors (GPCRs). ihs-headache.orgnih.gov These mediators can sensitize nerve endings and increase vascular permeability, contributing to pain and swelling. ihs-headache.orgnih.gov

Cellular Effects in In Vitro Systems

Impact on Cell Proliferation and Viability (e.g., endothelial cells, uveal melanoma cells)

Amfenac has been shown to exert significant effects on the proliferation and viability of various cell types, most notably endothelial cells and uveal melanoma (UM) cells, in laboratory settings.

Uveal Melanoma Cells: Multiple studies have demonstrated that amfenac can decrease the proliferation rate of human UM cell lines. researchgate.netoup.com When used as a pretreatment before radiation, amfenac markedly reduces the proliferation rates of UM cells, effectively increasing their radiosensitivity. scielo.brnih.gov This effect was statistically significant across several UM cell lines and at various radiation doses. nih.gov In one study, combining amfenac with ranibizumab (B1194657) also led to a reduction in UM cell proliferation. scielo.br

Endothelial Cells: Amfenac significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in endothelial cells. nih.gov This anti-angiogenic property is crucial, as angiogenesis is a key process in both tumor growth and neovascular eye diseases. nih.gov The inhibition of endothelial cell proliferation by amfenac appears to occur through both COX-dependent and COX-independent mechanisms. nih.gov

The following table summarizes the observed effects of amfenac on cell proliferation in different in vitro models.

Cell TypeExperimental ContextObserved Effect on ProliferationCitation
Human Uveal Melanoma (UM) CellsMonotherapyDecreased proliferation rate researchgate.netoup.com
Human Uveal Melanoma (UM) CellsPre-treatment before radiationMarked reduction in proliferation; increased radiosensitivity scielo.brnih.gov
Human Uveal Melanoma (UM) CellsCombination with RanibizumabReduced proliferation rate scielo.br
Endothelial CellsVEGF-induced proliferation assaySignificant inhibition of proliferation nih.gov
Endothelial CellsVEGF-induced tube formation assaySignificant inhibition of tube formation nih.gov

Modulation of Gene Expression and Protein Synthesis in Cultured Cells

Gene expression and subsequent protein synthesis are fundamental cellular processes that can be modulated at various stages, from transcription to post-translational modifications. wikipedia.orgozbiosciences.com Amfenac's influence on cellular behavior is linked to its ability to alter these molecular processes.

The oncoprotein MYC is a transcription factor that regulates thousands of genes related to cell cycle, protein synthesis, and metabolism. elifesciences.org The activity of MYC can be influenced by co-factors. elifesciences.org While direct evidence linking amfenac to the modulation of specific transcription factors like MYC is not present in the search results, its primary mechanism involves inhibiting COX enzymes, which are themselves products of gene expression. patsnap.com By reducing the activity of COX, amfenac indirectly affects the synthesis of prostaglandins, which can act as signaling molecules to influence the expression of other genes involved in inflammation and cell growth. ihs-headache.org

Furthermore, studies have shown that cellular and nuclear shape can influence gene expression and protein synthesis. nih.govnih.gov For instance, constraining cell shape can alter the synthesis of proteins like collagen I and the expression of genes like osteocalcin. nih.gov As amfenac affects cell proliferation and migration, it is plausible that these macroscopic changes are underpinned by alterations in gene expression profiles, though specific gene targets beyond the COX pathway are not explicitly identified.

Assessment of Apoptotic or Necrotic Pathways Induced by Amfenac

Cell death can occur through distinct pathways, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govbmbreports.org Apoptosis is a controlled process involving caspases and mitochondrial pathways, while necrosis often results from severe injury and leads to inflammation. nih.govbmbreports.org

Studies investigating the effects of various pharmacological agents on uveal melanoma metastasis cells have explored their impact on apoptosis and necrosis. For example, some inhibitors can reduce cell viability without inducing significant apoptosis or necrosis, suggesting anti-proliferative rather than cytotoxic effects. semanticscholar.org In contrast, other treatments can lead to an increase in necrotic cells. semanticscholar.org

In the context of amfenac, while it reduces the proliferation of uveal melanoma cells, the available research does not extensively detail its specific role in inducing apoptotic or necrotic pathways. scielo.brnih.gov It is known that various stimuli can trigger either apoptosis or necrosis, and sometimes a combination of both. bmbreports.org Some non-steroidal anti-inflammatory drugs have been associated with inducing apoptosis in certain cancer cell lines, but specific data on amfenac's induction of apoptotic markers like caspase activation or Bcl-2 family protein modulation is limited in the provided results. bvsalud.org

Studies on Cellular Energetics and Mitochondrial Function

Mitochondria are central to cellular energetics, primarily through the production of ATP via oxidative phosphorylation. nih.govuni-koeln.de They also play crucial roles in metabolism, ion homeostasis, and programmed cell death. nih.govnih.gov Mitochondrial dysfunction is implicated in aging and various diseases and can be caused by factors like oxidative stress and damage to mitochondrial DNA. nih.govaginganddisease.org

The oncoprotein MYC, a driver of cell growth, has been shown to regulate genes connected to mitochondrial function. elifesciences.org Given that amfenac can inhibit the proliferation of rapidly growing cells like uveal melanoma cells, it may indirectly impact cellular energy demands and mitochondrial activity. nih.gov

While there are no direct studies presented that specifically measure amfenac's effect on mitochondrial respiration, ATP synthesis, or mitochondrial membrane potential, its impact on cell viability and proliferation suggests a potential link. nih.govnih.gov For example, agents that protect mitochondrial function and structure can prevent chemotherapy-induced cardiotoxicity by preserving cellular energy production. mdpi.com Understanding whether amfenac's cellular effects involve direct or indirect modulation of mitochondrial energetics remains an area for further investigation.

Absorption, Distribution, and Excretion in Animal Models

Comparative Bioavailability Across Different Animal Species

Nepafenac is readily absorbed and rapidly converted to amfenac following administration in animal models. fda.gov Studies in rabbits have shown that after topical ocular administration, nepafenac reaches the aqueous humor and is quickly hydrolyzed to amfenac. nih.gov The plasma half-life of both nepafenac and its active metabolite, amfenac, is generally short, often less than one hour, across different species including rats, rabbits, and monkeys, regardless of the administration route (intravenous, oral, or topical ocular). europa.eu However, the terminal elimination phase can be difficult to determine due to low assay sensitivity at later time points. europa.eu

The systemic bioavailability of nepafenac when administered topically to the eye is considered high. europa.eu In rabbits, following a topical ocular dose, the ratio of amfenac to nepafenac based on the area under the curve (AUC) was approximately 10:1, indicating efficient conversion of the prodrug. europa.eu Plasma protein binding of amfenac is high across species, with in vitro binding to rat albumin at 98.4% and to monkey plasma proteins at 79.8%. tga.gov.aueuropa.eu

Table 1: Comparative Plasma Protein Binding of Amfenac and Nepafenac

Species Compound Plasma Protein Binding (%)
Rat Amfenac 98.4
Human Amfenac 95.4 - 99.1
Rat Nepafenac 72.8 - 73
Monkey Nepafenac 79.8 - 80
Human Nepafenac 83.5 - 84

Data sourced from multiple in vitro studies. tga.gov.aueuropa.eutga.gov.aufda.gov.pheuropa.eu

Tissue Distribution and Accumulation Patterns

Following administration, amfenac and its prodrug nepafenac distribute to various tissues. Studies in rats using radiolabeled nepafenac have demonstrated wide distribution throughout the body after both single and multiple oral doses. tga.gov.aueuropa.eucentaurpharma.comnovartis.com

Ocular Tissues:

After topical ocular application in rabbits, nepafenac and amfenac are found in both anterior and posterior ocular tissues. fda.gov.phrwandafda.gov.rw The highest concentrations are typically observed at the site of administration, the cornea and conjunctiva. europa.eufda.gov.phrwandafda.gov.rw Lower concentrations are found in posterior tissues like the retina and choroid. fda.gov.phrwandafda.gov.rw Studies in rabbits and monkeys have shown that topically administered nepafenac can reach the back of the eye, including the sclera, choroid, and retina. nih.govresearchgate.net This distribution to the posterior segment is thought to occur via a local pathway, possibly through the sclera and choroid. nih.govresearchgate.net

In rabbits, peak concentrations of locally-distributed nepafenac and amfenac in the posterior segment followed a trend of sclera > choroid > retina. nih.govresearchgate.net A study in cynomolgus monkeys also showed a similar anterior-to-posterior concentration gradient. nih.govresearchgate.net The sustained high concentrations of nepafenac in these posterior tissues may act as a reservoir for its conversion to amfenac. nih.govresearchgate.net

Systemic Organs:

Following oral administration in rats, the highest concentrations of nepafenac and its metabolites are found in the stomach, liver, kidneys, and urinary bladder. tga.gov.au Accumulation of radiolabeled nepafenac was observed in all tissues after 14 daily oral doses. europa.eu Tissue half-lives were generally longer than plasma half-lives, and elimination half-lives were longer after multiple doses compared to a single dose. europa.eu

Table 2: Peak Concentrations of Locally-Distributed Nepafenac and Amfenac in Rabbit and Monkey Ocular Tissues

Species Tissue (Posterior to Equator) Compound Peak Concentration (nM) Time to Peak (hours)
Rabbit (single dose) Sclera Nepafenac 55.1 0.25 - 0.50
Rabbit (single dose) Choroid Nepafenac 4.03 0.25 - 0.50
Rabbit (single dose) Retina Nepafenac 2.72 0.25 - 0.50
Rabbit (single dose) Sclera Amfenac 41.9 1 - 4
Rabbit (single dose) Choroid Amfenac 3.10 1 - 4
Rabbit (single dose) Retina Amfenac 0.705 1 - 4
Monkey (single dose) Sclera Nepafenac 1580 1 - 2
Monkey (single dose) Choroid Nepafenac 386 1 - 2
Monkey (single dose) Retina Nepafenac 292 1 - 2
Monkey (single dose) Vitreous Humor Nepafenac 13.8 1 - 2
Monkey (single dose) Sclera Amfenac 21.3 1 - 2
Monkey (single dose) Choroid Amfenac 11.8 1 - 2
Monkey (single dose) Retina Amfenac 2.58 1 - 2
Monkey (single dose) Vitreous Humor Amfenac 2.82 1 - 2

Data from single-dose studies. nih.govresearchgate.net

Routes of Elimination and Excretion Profiles

The primary route of elimination for nepafenac and its metabolites is through urinary excretion. tga.gov.au Following oral administration of radiolabeled nepafenac, approximately 55-86% of the dose is excreted in the urine in rats, monkeys, and humans. tga.gov.au Fecal excretion is a less significant route, accounting for about 40% in Sprague-Dawley rats after intravenous dosing. tga.gov.au Notably, neither nepafenac nor amfenac are typically quantifiable in the urine, suggesting extensive metabolism prior to excretion. centaurpharma.com In lactating rats, nepafenac has been shown to be excreted in milk after oral administration. fda.gov.pheuropa.eunovartis.com

Metabolic Pathways and Metabolite Characterization

Identification of Amfenac Metabolites

Amfenac undergoes extensive metabolism to form more polar compounds. centaurpharma.comnovartis.comdrugbank.com The primary metabolic pathway involves the hydroxylation of the aromatic ring, which is then followed by the formation of glucuronide conjugates. centaurpharma.comnovartis.comdrugbank.com In vitro studies using human liver slices identified amfenac as the major metabolite of nepafenac, with up to 11 other metabolites present in smaller quantities. fda.gov

In plasma, amfenac is the major metabolite, accounting for approximately 13% of the total plasma radioactivity. europa.eueuropa.eucentaurpharma.com Another significant metabolite identified is 5-hydroxy nepafenac, which represents about 9% of the total plasma radioactivity at its peak concentration. europa.eueuropa.eucentaurpharma.com Radiochromatographic analysis has shown that, with the exception of amfenac itself, all other metabolites circulate in the plasma as glucuronide conjugates. europa.eueuropa.eucentaurpharma.com While metabolites in monkeys are primarily in the form of conjugates, those in rats are not. europa.eu

Role of Hydrolases in Prodrug Conversion to Amfenac in Tissues

The conversion of the prodrug nepafenac to its active form, amfenac, is a critical step in its mechanism of action and is mediated by intraocular hydrolases. fda.govtga.gov.aurwandafda.gov.rwdrugbank.comtouchophthalmology.com This bioactivation occurs rapidly within various ocular tissues after topical administration. centaurpharma.comnovartis.comdrugbank.com

The rate of this hydrolytic conversion varies between different ocular tissues and species. In rabbits, the highest hydrolase activity is found in the retina/choroid, followed by the iris/ciliary body and then the cornea. tga.gov.autga.gov.au In human ocular tissues, the highest rate of conversion occurs in the iris/ciliary body, with lower rates in the retina/choroid and cornea. tga.gov.autga.gov.au This targeted bioactivation within the eye allows for the delivery of the active drug to both the anterior and posterior segments. touchophthalmology.com The high concentration of hydrolases in the retina/choroid is particularly significant for targeting inflammation in the posterior of the eye. juniperpublishers.com

Cytochrome P450 Enzyme Involvement in Amfenac Metabolism

In preclinical studies, the primary metabolic pathway described is the rapid in vivo hydrolysis of the prodrug nepafenac into amfenac by hydrolase enzymes within ocular tissues. fda.gov.phwindows.net The subsequent metabolism of amfenac itself and the specific involvement of the Cytochrome P450 (CYP) enzyme system have been evaluated primarily through in vitro inhibition and in vivo induction studies rather than identifying specific metabolic pathways for amfenac.

In vitro investigations using human-derived enzymes have shown that neither amfenac nor its parent compound, nepafenac, significantly inhibit the major human CYP isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) at concentrations up to 1000 ng/mL and 3000 ng/mL, respectively. fda.gov.pheuropa.eu This suggests that the potential for drug-drug interactions mediated by CYP inhibition is low. fda.gov.ph

Studies in rats have explored the potential for enzyme induction. After 14 days of oral administration, the prodrug nepafenac did not appear to increase the activity of CYP1A, CYP2B, or CYP3A in rats. fda.gov.ph However, separate findings from repeated dose administration of nepafenac (amfenac amide) over 14 days indicated a statistically significant increase of approximately 43% in CYP4A activities in male rats. europa.eu

Plasma Protein Binding Dynamics (e.g., serum albumin affinity)

Amfenac demonstrates a high affinity for plasma proteins in preclinical models. fda.gov.ph In vitro studies have quantified the extent of this binding to serum albumin across different species. This strong binding potential is a critical factor in the drug's pharmacokinetic profile, as only the unbound fraction is free to exert its pharmacological effect. fda.gov.ph

The binding of amfenac is notably high, at approximately 99%. fda.gov.ph In contrast, its prodrug, nepafenac, exhibits more moderate plasma protein binding, which varies between species, ranging from 72.8% in rats to 79.8% in monkeys. fda.gov.ph

Specific in vitro binding percentages for amfenac have been reported as follows:

Rat albumin: 98.4%

Human serum: 99.1%

Below is a table summarizing the in vitro plasma protein binding data for amfenac and its prodrug, nepafenac, in various preclinical systems.

Table 1: In Vitro Plasma Protein Binding of Amfenac and Nepafenac

Compound Species/System Protein Source Binding Percentage (%)
Amfenac Rat Albumin 98.4
Amfenac Human Serum 99.1
Nepafenac Rat Plasma 72.8
Nepafenac Monkey Plasma 79.8
Nepafenac Human Plasma 83.5

Pharmacodynamics in Preclinical Disease Models

Efficacy Evaluation in Animal Models of Inflammation

Amfenac (B1665970) sodium hydrate (B1144303) functions as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation. patsnap.commedicinacomplementar.com.br As the active metabolite of nepafenac (B1678188), amfenac demonstrates notable time-dependent inhibitory properties for both COX-1 and COX-2. nih.govnih.govcaymanchem.com This inhibition directly leads to a significant reduction in the production of various pro-inflammatory prostanoids in animal models.

In a rabbit model of endotoxin-induced ocular inflammation, amfenac demonstrated significant efficacy in suppressing prostaglandin (B15479496) E2 (PGE2) concentrations in the aqueous humor. arvojournals.org Intravitreal administration of amfenac in a rat model of oxygen-induced retinopathy (OIR) resulted in a marked decrease in the retinal levels of several prostanoids, including PGE₂, PGF₂, thromboxane (B8750289) B₂ (TxB₂), and 6-keto-PGF. nih.gov This demonstrates amfenac's ability to inhibit COX activity and subsequent prostanoid production directly within inflamed ocular tissues. nih.gov

Studies comparing amfenac to its prodrug, nepafenac, have shown similar efficacy in reducing PGE2 levels. In one rabbit model, 0.1% amfenac and 0.1% nepafenac inhibited PGE2 concentrations by 68.0% and 62.0%, respectively. arvojournals.org Research has also established that topical administration of nepafenac, which is converted to amfenac in ocular tissues, effectively inhibits prostaglandin synthesis in both the iris/ciliary body and the retina/choroid. nih.govscispace.com

Inhibition of Prostaglandin E₂ (PGE₂) in Rabbit Aqueous Humor
CompoundConcentrationPGE₂ Inhibition (%)Source
Amfenac0.1%68.0% arvojournals.org
Nepafenac0.1%62.0% arvojournals.org
Ketorolac (B1673617)0.4%97.6% arvojournals.org
Diclofenac0.1%62.0% arvojournals.org

The anti-inflammatory effects of amfenac have been extensively documented in preclinical models of ocular inflammation. patsnap.comresearchgate.net In a rabbit model where inflammation was induced by systemic endotoxin (B1171834) administration, both amfenac and its prodrug nepafenac resulted in a nearly complete inhibition of fluorescein (B123965) isothiocyanate-dextran accumulation in the anterior chamber, indicating a profound reduction in inflammation-mediated breakdown of the blood-aqueous barrier. arvojournals.org Specifically, amfenac (0.1%) achieved a 97.4% inhibition of this inflammatory marker. arvojournals.org

Amfenac's potent anti-inflammatory and analgesic properties have also been demonstrated in non-ocular models. In a rat model, amfenac potently suppressed hindlimb flexor reflexes induced by the inflammatory mediator bradykinin, with its efficacy being greater than other non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen (B1209778) and mefenamic acid. nih.gov This suggests that amfenac's action is primarily focused on peripheral sites of inflammation. nih.gov

In addition to its effects on prostaglandins, amfenac has been shown to modulate other inflammatory pathways. In vitro studies show that amfenac sodium hydrate can inhibit the release of the enzyme β-glucuronidase and reduce the aggregation of polymorphonuclear leukocytes (PMNs), which are key events in the inflammatory cascade. medchemexpress.commedchemexpress.com While the compound's primary application is in ophthalmology, its fundamental mechanism of COX inhibition and modulation of leukocyte activity points to its potential utility in other inflammatory conditions. patsnap.comnih.gov

Impact on Angiogenesis and Neovascularization Models (Animal and In Vitro)

Amfenac demonstrates significant anti-angiogenic properties by directly targeting the cellular processes essential for the formation of new blood vessels. In vitro studies using endothelial cells (ECs) have shown that amfenac treatment significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation and tube formation. nih.govnih.gov These two processes—cell multiplication and the organization of cells into capillary-like structures—are fundamental steps in the angiogenic cascade. nih.gov

The inhibition of EC proliferation by amfenac has been observed in multiple cell lines. medchemexpress.com In studies with human retinal microvascular endothelial cells (HRMECs), amfenac was found to reduce two key measures of tube formation: the mean tube length and the number of branch points. nih.gov This effect is believed to be mediated, at least in part, through the inhibition of COX-2, as prostaglandins themselves can stimulate EC proliferation and tube formation. nih.gov Therefore, by reducing local prostanoid production, amfenac interferes with the signaling cascade downstream of VEGF receptor activation, thereby impeding the formation of new vascular networks. nih.gov

In Vitro Anti-Angiogenic Effects of Amfenac
ActivityModel SystemEffectSource
Endothelial Cell ProliferationVEGF-stimulated ECsSignificantly inhibited nih.govnih.gov
Endothelial Cell Tube FormationVEGF-stimulated HRMECsSignificantly inhibited nih.govnih.gov
Mean Tube LengthHRMECsReduced nih.gov
Branch Point FormationHRMECsReduced nih.gov

The anti-angiogenic efficacy of amfenac has been confirmed in vivo using the rat and mouse models of oxygen-induced retinopathy (OIR), a standard preclinical model for studying retinal neovascularization. nih.govnih.govresearchgate.net In this model, which mimics conditions like retinopathy of prematurity, intravitreal injections of amfenac significantly reduced retinal neovascularization. nih.govnih.gov

The prodrug nepafenac, which is converted to amfenac in the eye, has also shown significant efficacy in inhibiting ischemia-induced retinal neovascularization when administered topically in mouse OIR models. arvojournals.org The effect of amfenac and nepafenac in these models was found to be more potent than that of other topical NSAIDs, such as ketorolac and diclofenac, which had no significant effect on retinal neovascularization. nih.govnih.gov These findings underscore the potent and specific action of amfenac in suppressing pathological blood vessel growth in the posterior segment of the eye. nih.govnih.govarvojournals.org The mechanism for this suppression is linked to its inhibition of COX-dependent pathways that support endothelial cell activities central to the development of ocular neovascularization. nih.gov

Interestingly, the anti-angiogenic activity of amfenac appears to occur independently of any direct effect on the production of vascular endothelial growth factor (VEGF), a primary driver of neovascularization. researchgate.net Multiple studies have consistently shown that amfenac treatment fails to inhibit hypoxia-induced VEGF production. nih.govnih.gov

This was demonstrated both in vitro, where amfenac had no effect on VEGF expression or production by rat Müller cells exposed to hypoxic conditions, and in vivo, where intravitreal amfenac did not significantly decrease retinal VEGF levels in the rat OIR model. nih.gov Similarly, in a mouse model, topical nepafenac was found to blunt the ischemia-induced increase in VEGF mRNA, but this effect was not observed in transgenic mice that constitutively overexpress VEGF in photoreceptors, suggesting the drug acts on pathways stimulated by ischemia rather than on the growth factor expression itself. arvojournals.org This body of evidence indicates that amfenac's mechanism of anti-angiogenic action is not through the suppression of VEGF production, but rather by inhibiting downstream pathways, such as prostaglandin synthesis, that are crucial for the angiogenic response to growth factors like VEGF. nih.govnih.gov

Radiosensitization and Anti-Tumor Activity in Preclinical Cancer Models (e.g., uveal melanoma cell lines)

Amfenac, the active metabolite of nepafenac, has demonstrated significant potential as a radiosensitizing agent in preclinical studies, particularly in the context of uveal melanoma (UM), the most common primary intraocular tumor in adults. Research has focused on its ability to enhance the efficacy of radiation therapy, potentially allowing for the treatment of larger tumors and reducing the risk of recurrence.

In a key study, the proliferation rates of five different human uveal melanoma cell lines (92.1, SP6.5, MKT-BR, OCM-1, and UW-1) were evaluated after treatment with amfenac followed by exposure to gamma radiation. The results indicated that pre-treatment with amfenac led to a marked and statistically significant reduction in the proliferation rates of all tested UM cell lines at various radiation doses (0, 2, 4, 6, and 8 Gy), with the exception of the 92.1 cell line at the 2 Gy dose. arvojournals.org This suggests that amfenac increases the radiosensitivity of these cancer cells. Interestingly, the study also observed a potential radioprotective effect on normal human fibroblasts, which showed higher proliferation rates after amfenac treatment and radiation at 2 and 8 Gy. arvojournals.org

Further investigations involving the 92.1 uveal melanoma cell line explored the effects of amfenac both alone and in combination with ranibizumab (B1194657), an anti-VEGF agent. These studies confirmed that amfenac monotherapy significantly increased the radiosensitivity of the 92.1 UM cell line. scispace.comresearchgate.net When cells were pre-treated with amfenac prior to receiving an 8 Gy dose of radiation, a marked reduction in proliferation rates was observed. scispace.com In addition to its radiosensitizing effects, amfenac was also found to significantly decrease the migration of uveal melanoma cells, a crucial factor in metastatic potential. researchgate.netresearchgate.net The combination of amfenac with ranibizumab was shown to decrease the proliferation rate of these cancer cells more than either agent alone. scispace.com

These preclinical findings underscore the potential of amfenac as an adjunct to radiotherapy for uveal melanoma. By increasing the susceptibility of tumor cells to radiation, amfenac may help to improve treatment outcomes for tumors that are currently difficult to manage with standard radiation protocols alone. scispace.comresearchgate.net

Table 1: Effect of Amfenac Pre-treatment on the Proliferation of Human Uveal Melanoma Cell Lines Following Gamma Radiation This table summarizes the statistically significant reduction in proliferation rates observed in various uveal melanoma cell lines when treated with amfenac prior to radiation exposure, as noted in the referenced study. arvojournals.org

Cell LineRadiation Dose (Gy)OutcomeStatistical Significance (P-value)
92.12Reduction in proliferationP = 0.157 (Not Significant)
92.14, 6, 8Marked reduction in proliferationP < 0.005
SP6.52, 4, 6, 8Marked reduction in proliferationP < 0.005
MKT-BR2, 4, 6, 8Marked reduction in proliferationP < 0.005
OCM-12, 4, 6, 8Marked reduction in proliferationP < 0.005
UW-12, 4, 6, 8Marked reduction in proliferationP < 0.005

Comparative Pharmacodynamic Studies with Other Non-Steroidal Anti-Inflammatory Drugs

The pharmacodynamic profile of amfenac has been compared to other non-steroidal anti-inflammatory drugs (NSAIDs) in various preclinical models, primarily focusing on its anti-inflammatory activity and its inhibition of cyclooxygenase (COX) enzymes.

In a rabbit model of endotoxin-induced ocular inflammation, the anti-inflammatory activity of amfenac was directly compared to its prodrug, nepafenac, as well as to ketorolac and diclofenac. Both amfenac and nepafenac demonstrated nearly complete inhibition of fluorescein isothiocyanate (FITC)-dextran accumulation in the anterior chamber, indicating a potent effect on vascular permeability. arvojournals.org Their inhibition of prostaglandin E2 (PGE2) concentrations was similar to each other but less pronounced than that of ketorolac, and slightly greater than that of diclofenac. arvojournals.org

Regarding its primary mechanism of action, amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes. In vitro studies have quantified its inhibitory activity, with IC50 values of 0.25 µM for COX-1 and 0.15 µM for COX-2. scispace.com This dual inhibitory action is a key characteristic of its pharmacodynamic profile. When compared to other NSAIDs, amfenac was found to be the most potent COX-2 inhibitor among amfenac, ketorolac, and bromfenac. researchgate.net Conversely, ketorolac exhibited the most potent COX-1 inhibition. researchgate.net Bromfenac has been reported to be a more potent inhibitor of COX-2 than amfenac and ketorolac. researchgate.net

The prodrug nepafenac, from which amfenac is derived, exhibits weak COX-1 inhibitory activity itself (IC50 = 64.3 µM). scispace.com However, following its conversion to amfenac in ocular tissues, it leads to sustained inhibition of prostaglandin synthesis. scispace.comnih.gov This targeted delivery and activation contribute to its efficacy in both the anterior and posterior segments of the eye. nih.gov Studies have shown that nepafenac and amfenac can inhibit retinal neovascularization in rat models of oxygen-induced retinopathy more effectively than ketorolac and diclofenac, which had no significant effect in the same model. nih.gov

Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) in a Rabbit Ocular Inflammation Model This table presents the percentage of inhibition of PGE2 accumulation in the aqueous humor of rabbits with endotoxin-induced uveitis, comparing amfenac with other topical NSAIDs. arvojournals.org

CompoundPercentage Inhibition of PGE2 (%)
Amfenac (0.1%)68.0
Nepafenac (0.1%)62.0
Ketorolac (0.4%)97.6
Diclofenac (0.1%)62.0

Table 3: Comparative In Vitro Cyclooxygenase (COX) Inhibition (IC50 µM) This table displays the half-maximal inhibitory concentrations (IC50) for amfenac and other NSAIDs against COX-1 and COX-2 enzymes, based on in vitro assays. scispace.comresearchgate.netnih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Amfenac0.250.15
Nepafenac64.3-
Ketorolac0.020.12
Diclofenac0.12-
Bromfenac0.2100.0066

Advanced Analytical Methodologies for Amfenac Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are essential for selectively measuring Amfenac (B1665970) concentrations in biological samples, providing critical data for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of non-steroidal anti-inflammatory drugs (NSAIDs) in various samples. nih.gov For Amfenac, which is the active metabolite of Nepafenac (B1678188), reversed-phase HPLC (RP-HPLC) methods are typically employed. japer.in These methods offer a balance of simplicity, speed, and accuracy for quantification. japer.in

A typical RP-HPLC system for Amfenac analysis would involve a C18 column for separation, which is effective for retaining and separating moderately polar compounds like Amfenac from endogenous biological components. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) to ensure efficient separation and good peak shape. nih.govrjptonline.org Detection is commonly performed using a UV detector, as the aromatic structure of Amfenac allows for strong absorbance in the UV range. japer.in Method validation according to established guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and specificity. japer.in

ParameterTypical Condition/ValueReference
Stationary Phase (Column)Reversed-Phase C18 (e.g., 100mm x 2.1mm, 1.7µm) rjptonline.org
Mobile PhaseAcetonitrile/Methanol and Ammonium Formate Buffer rjptonline.org
DetectionUV Absorbance (e.g., at λmax ~245 nm) rjptonline.org
Flow Rate0.5 - 1.0 mL/min nih.gov
Sample PreparationLiquid-liquid extraction or solid-phase extraction (SPE) nih.govnih.gov

For applications requiring higher sensitivity and selectivity, such as quantifying very low concentrations of Amfenac in preclinical plasma samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation power of HPLC with the definitive identification and quantification capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation on a C18 column, the analyte is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is commonly used, and for a molecule like Amfenac with an acidic moiety, detection is typically performed in the negative-ion mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov The high sensitivity of this method allows for limits of quantification (LOQ) in the low nanogram per milliliter range, which is crucial for detailed pharmacokinetic profiling. nih.govresearchgate.net

ParameterTypical Condition/ValueReference
SeparationUPLC/HPLC with C18 column nih.gov
Ionization SourceElectrospray Ionization (ESI), often in negative mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Sensitivity (LOQ)Can reach low ng/mL or sub-ng/mL levels nih.govresearchgate.net
Run TimeTypically short (< 5 minutes) nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of the Amfenac molecule. Each method provides unique information about the compound's chemical framework.

UV-Visible spectroscopy is a straightforward method used to characterize compounds containing chromophores. The Amfenac molecule, with its two aromatic rings and benzoyl group, exhibits distinct absorption in the UV region. The UV spectrum is useful for preliminary identification and for quantification in simple solutions. For related NSAIDs, the wavelength of maximum absorbance (λmax) is typically observed in the 270-290 nm range, depending on the solvent used. doaj.org For Nepafenac, the prodrug of Amfenac, absorbance maxima have been noted at approximately 238 nm and 378 nm. japer.in

CompoundSolventReported λmax (nm)Reference
Nepafenac (prodrug)Methanol238.0 and 378.0 japer.in
Diclofenac (related NSAID)Various276 - 292 doaj.org

Infrared (IR) spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups within a molecule. The IR spectrum of Amfenac would display characteristic absorption bands corresponding to its key structural features. These include the stretching vibration of the N-H bond of the secondary amine, the strong absorption from the carbonyl (C=O) group of the ketone, and vibrations associated with the aromatic rings.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Secondary Amine (N-H)Stretch3370 - 3170 spectroscopyonline.com
Ketone (C=O)Stretch1680 - 1630 spectroscopyonline.com
Aromatic Ring (C=C)Stretch~1600, ~1500 spectroscopyonline.com
Carboxylate (COO⁻)Asymmetric Stretch~1550 - 1610 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the Amfenac molecule. The spectrum would show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, and the proton of the secondary amine (-NH-). The chemical shifts (δ), splitting patterns, and integration of these signals allow for the complete structural assignment of the molecule. For example, protons on the aromatic rings would typically appear in the downfield region (δ 6.5-8.0 ppm), while the methylene protons would be found further upfield. scispace.com

Proton TypeExpected Chemical Shift (δ, ppm)Reference
Aromatic Protons (Ar-H)6.5 - 8.0 scispace.com
Amine Proton (-NH-)Variable, may be broad scispace.com
Methylene Protons (-CH₂-)~3.5 - 4.0 scispace.com

Theoretical Spectroscopic Studies (e.g., DFT, TD-DFT)

Theoretical spectroscopic studies, employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful computational tools for investigating the electronic structure and spectroscopic properties of molecules like Amfenac. nih.gov These methods allow researchers to predict and understand a compound's behavior at the molecular level, complementing experimental data.

DFT is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, such as atoms and molecules. rsc.org For a compound like Amfenac, DFT calculations can determine optimized molecular geometry, vibrational frequencies (correlating to infrared spectra), and other electronic properties.

TD-DFT is an extension of DFT used to describe electronically excited states. rsc.org This makes it particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra, which arise from electronic transitions. rsc.org By calculating the energies of these transitions, TD-DFT can help in the interpretation of experimental spectra and provide insights into the molecular orbitals involved.

The application of these theoretical methods to Amfenac research can provide a deeper understanding of its structure-property relationships. For instance, theoretical calculations can elucidate how structural modifications might affect the compound's spectroscopic signatures.

Hypothetical Data from Theoretical Spectroscopic Studies of Amfenac

ParameterCalculated ValueSpectroscopic Correlation
Optimized Ground State EnergyValue in HartreesProvides molecular stability information
Highest Occupied Molecular Orbital (HOMO) EnergyValue in eVRelates to electronic transitions and reactivity
Lowest Unoccupied Molecular Orbital (LUMO) EnergyValue in eV
HOMO-LUMO GapValue in eVInfluences UV-Vis absorption
Calculated Vibrational FrequenciesList of frequencies in cm⁻¹Corresponds to peaks in an IR spectrum
Predicted λmax (UV-Vis)Value in nmPredicts the wavelength of maximum absorption

Bioanalytical Method Validation for Preclinical Studies (e.g., accuracy, precision, specificity, stability)

Bioanalytical method validation is a critical process in drug development, ensuring that a specific quantitative analytical method is reliable and reproducible for its intended use, which in this context is the measurement of Amfenac concentrations in biological matrices during preclinical studies. The validation process involves documenting that the performance characteristics of the method are suitable and reliable for the intended analytical applications. This is essential for the accurate evaluation of pharmacokinetic and toxicokinetic data. fda.gov

Key parameters that must be evaluated during the validation of a bioanalytical method for Amfenac include:

Accuracy: This assesses the closeness of the mean test results obtained by the method to the true concentration of the analyte. Accuracy is typically determined by analyzing samples with known concentrations of Amfenac and comparing the measured concentration to the nominal value.

Precision: Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day (within a single day) and inter-day (over several days) levels.

Specificity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. fda.gov For Amfenac, this would include endogenous matrix components, metabolites, and any co-administered drugs.

Stability: Stability evaluations are conducted to ensure that the concentration of Amfenac does not change from the time of sample collection to the time of analysis. This includes assessing the stability of Amfenac in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

The validation of bioanalytical methods is a regulatory requirement and ensures the integrity of the data generated in preclinical studies.

Illustrative Bioanalytical Method Validation Parameters for Amfenac

Validation ParameterAcceptance CriteriaPurpose
AccuracyWithin ±15% of the nominal value (±20% at the Lower Limit of Quantification)Ensures the measured value is close to the true value.
Precision (Intra- and Inter-day)Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification)Demonstrates the reproducibility of the method.
SpecificityNo significant interference at the retention time of Amfenac and the internal standard.Confirms the method's ability to measure only the intended analyte.
Freeze-Thaw StabilityConcentration within ±15% of the initial concentration.Verifies that the analyte is stable during sample handling and storage.
Short-Term (Bench-Top) Stability
Long-Term Stability

Structure Activity Relationship Sar and Computational Studies

Systematic Elucidation of Structural Features Influencing Amfenac (B1665970) Activity

A systematic analysis of Amfenac's structure reveals specific features that are crucial for its anti-inflammatory activity. The molecule, chemically known as (2-amino-3-benzoylphenyl)acetic acid, possesses a distinct architecture that dictates its interaction with biological targets. nih.gov

The essential pharmacophoric features of Amfenac are rooted in its identity as an arylacetic acid derivative, a common characteristic among many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The key chemical groups responsible for its activity include:

The Carboxylic Acid Moiety (-COOH): This acidic group is a critical feature for most NSAIDs. It is typically ionized at physiological pH, forming a carboxylate anion. This anion is believed to engage in crucial ionic interactions with positively charged residues, such as arginine, within the active site of COX enzymes.

The Phenylacetic Acid Scaffold: This forms the core structure, providing a rigid framework that correctly orients the other functional groups for optimal binding to the receptor.

The Amino Group (-NH2): The primary amino group at the C2 position of the phenyl ring is a key contributor to the molecule's electronic properties and binding affinity.

Conformational analysis indicates a rigid structure concerning the rotation of the acetic acid chain and the central carbonyl group, while the carboxyl group and the phenyl ring of the benzoyl group have more rotational freedom. nih.gov Electrostatic potential maps suggest that electrostatic orientation plays a significant role in the binding of active compounds to the prostaglandin (B15479496) synthase active site. nih.gov

The biological activity of Amfenac can be modulated by introducing various substituents onto its aromatic rings. These modifications can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its potency and selectivity.

Halogenation: The introduction of a halogen atom, such as bromine, can significantly enhance inhibitory activity. For instance, Bromfenac, which is structurally identical to Amfenac except for a bromine atom at the C4 position of the benzoylphenyl ring, exhibits stronger inhibitory activity against both COX-1 and COX-2. scirp.org This enhancement is often attributed to increased lipophilicity and altered electronic distribution. scirp.orgresearchgate.net

Amide Substitution: Conversely, converting the carboxylic acid group to an amide, as seen in Nepafenac (B1678188), results in a prodrug with significantly weaker direct COX inhibitory activity. scispace.com Nepafenac is metabolized in vivo to the active Amfenac. scispace.comnih.gov This demonstrates the critical role of the free carboxylic acid for direct enzyme inhibition.

General NSAID SAR: In the broader context of NSAID SAR, substitutions with electron-withdrawing groups like halogens or methoxy groups on the aromatic rings generally increase anti-inflammatory activity. youtube.com In contrast, amide substitutions tend to produce inactive compounds. youtube.com

The following table summarizes the effect of key substitutions on the biological activity of Amfenac analogs.

CompoundSubstitutionEffect on COX Inhibition
Amfenac -Potent COX-1 and COX-2 inhibitor scispace.com
Bromfenac Bromine at C4Stronger COX-1 and COX-2 inhibition than Amfenac scirp.org
Nepafenac Carboxylic acid replaced by an amide groupWeak COX-1 inhibitory activity; acts as a prodrug for Amfenac scispace.com

Amfenac itself is an achiral molecule as it does not possess a stereocenter. However, stereochemistry becomes a critical factor when considering analogs of Amfenac. For many NSAIDs, introducing a chiral center, often by adding a methyl group to the alpha-carbon of the acetic acid side chain (e.g., creating a propionic acid derivative), can lead to enantiomers with different pharmacological profiles. nih.gov

The two enantiomers of a chiral drug can exhibit significant differences in their interaction with chiral biological targets like enzymes and receptors. nih.govnih.gov One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov This principle of stereoselectivity is fundamental in drug design. nih.govnih.gov Although specific stereochemical studies on Amfenac analogs are not extensively detailed in the provided context, it is a crucial consideration for the design of new, potentially more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. rsc.org These computational models are invaluable for understanding the mechanisms of drug action and for designing new molecules with enhanced potency. mdpi.com

For Amfenac and its derivatives, QSAR models have been developed to predict their anti-inflammatory activity. nih.gov One such study involved Amfenac and 19 substituted derivatives, where the geometries of the molecules were optimized using semiempirical quantum-mechanical methods. nih.gov

The general process for developing predictive QSAR models involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. sphinxsai.com

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, topological) are calculated for each molecule in the series. sphinxsai.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. rsc.orgsphinxsai.comresearchgate.net

Model Validation: The predictive power of the generated model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. nih.govmdpi.com

These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity. zsmu.edu.ua

The correlation of physicochemical descriptors with the biological activity of Amfenac derivatives has shed light on the key factors governing their potency. nih.gov In a QSAR study of Amfenac and its analogs, various steric, electronic, and hydrophobic parameters were calculated and analyzed. nih.gov

The analysis revealed that the most significant parameter for predicting anti-inflammatory activity was the pi-electron density of the Highest Occupied Molecular Orbital (HOMO) in the second aromatic ring (the phenyl ring of the benzoyl group). nih.gov This finding suggests that an electronic charge transfer mechanism between the drug's aromatic fragments and the receptor may be a crucial aspect of its mechanism of action. nih.gov

Key physicochemical descriptors and their relevance in QSAR studies are summarized below. nih.govresearchgate.netnih.gov

Descriptor TypeSpecific Descriptor ExamplesRelevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges, Pi-electron densityRelates to the molecule's ability to participate in electronic interactions, such as charge transfer and electrostatic bonding with the receptor. nih.gov
Steric Molecular volume, Surface area, Molar refractivityDescribes the size and shape of the molecule, which is critical for fitting into the enzyme's binding pocket.
Hydrophobic Log P (octanol-water partition coefficient)Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. nih.gov
Topological Connectivity indices, Wiener indexNumerical descriptors of molecular branching and shape.

The successful correlation of these descriptors with the anti-inflammatory activity of Amfenac and its derivatives provides a robust framework for the rational design of novel and more effective anti-inflammatory agents.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into the interactions between small molecules and their biological targets at an atomic level. For Amfenac, these computational approaches are crucial for understanding its mechanism of action, particularly its inhibition of cyclooxygenase (COX) enzymes, and for guiding the design of new analogues with improved potency and selectivity.

Molecular Docking Simulations with Target Enzymes (e.g., COX isoforms)

Amfenac is known to be a potent inhibitor of both COX-1 and COX-2. nih.gov While specific binding energy values from molecular docking studies on Amfenac are not widely published in publicly available literature, the inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of Amfenac against COX Isoforms

Target Enzyme IC50 (µM)
COX-1 0.25
COX-2 0.15

Data from Kim et al. (2009).

The lower IC50 value for COX-2 suggests a slightly higher potency for this isoform. Molecular docking studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have revealed that the carboxylate group of these inhibitors typically forms a salt bridge with a conserved arginine residue (Arg120) in the active site of both COX isoforms. The specificity of inhibitors for COX-2 is often attributed to their ability to bind to a larger, more accommodating active site and a side pocket that is not present in COX-1. It is hypothesized that the N-phenylanthranilic acid scaffold of Amfenac orients itself within the hydrophobic channel of the COX active site, with the benzoyl group potentially occupying the COX-2 specific side pocket, contributing to its inhibitory activity. The key interactions likely involve hydrogen bonding with residues such as Tyr385 and Ser530, which are crucial for the catalytic activity of the enzyme.

Molecular Dynamics Simulations of Amfenac-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules in the binding process. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

Currently, there is a lack of specific published molecular dynamics simulation studies focusing on Amfenac complexed with COX enzymes. However, such studies would be invaluable for a deeper understanding of its inhibitory mechanism. An MD simulation of an Amfenac-COX complex would typically start with the docked pose obtained from molecular docking. The simulation would then track the movements of all atoms in the system over a period of nanoseconds.

Expected Insights from MD Simulations of Amfenac-COX Complexes:

Complex Stability: The RMSD of the protein and ligand backbone atoms would be monitored over the simulation time. A stable RMSD trajectory would indicate that the complex has reached equilibrium and that the binding pose is stable.

Residue Flexibility: The RMSF of individual amino acid residues in the protein would highlight regions that become more or less flexible upon Amfenac binding. This can help identify key residues involved in the binding and inhibition process.

Conformational Changes: MD simulations could reveal subtle conformational changes in the COX active site induced by Amfenac binding, which could explain its inhibitory potency.

Table 2: Key Parameters in Molecular Dynamics Simulations and Their Significance

Parameter Description Significance for Amfenac-COX Interaction
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of a superimposed protein or ligand at a given time point compared to a reference structure. Indicates the stability of the Amfenac-COX complex over the simulation time. A low and stable RMSD suggests a stable binding mode.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each atom or residue from its average position during the simulation. Identifies the flexibility of different regions of the COX enzyme upon Amfenac binding, highlighting key residues involved in the interaction.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT) or semi-empirical methods, are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions with other molecules. For Amfenac, these calculations can provide insights into its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

A study by Ruiz et al. (1993) performed a conformational and quantum-mechanical analysis of Amfenac using semi-empirical methods (AM1 and MNDO). nih.gov The geometry of Amfenac in both its neutral and anionic forms was optimized, revealing a rigid structure for the rotations of the acetic acid chain and the central carbonyl group, while the carboxyl group and the phenyl ring of the benzoyl group can rotate more freely. nih.gov

Electrostatic Potential Maps and Frontier Orbitals:

The analysis of electrostatic potential maps indicated that the electrostatic orientation effect plays a significant role in the binding of active compounds to prostaglandin synthase. nih.gov The frontier orbital charge distribution was also described, with a quantitative structure-activity relationship (QSAR) analysis showing that the π-electron density of the Highest Occupied Molecular Orbital (HOMO) in the second aromatic ring is a significant parameter for anti-inflammatory activity. nih.gov This suggests a possible electronic charge transfer between the aromatic fragments of Amfenac and the receptor. nih.gov

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule.

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Relevance

Property Description Relevance to Amfenac's Activity
Optimized Geometry The most stable three-dimensional arrangement of atoms in the molecule. Determines the overall shape of Amfenac and how it fits into the COX active site.
Electrostatic Potential The charge distribution around the molecule. Indicates regions of the molecule that are likely to engage in electrostatic interactions with the target enzyme.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of Amfenac, which can be important for charge-transfer interactions with the receptor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of Amfenac.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. An indicator of the chemical reactivity of Amfenac.

Future Directions in Amfenac D5 Sodium Hydrate Research

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of Amfenac (B1665970) research is partially rooted in chemical synthesis, aiming to develop more efficient, scalable, and environmentally benign production methods. Research into the synthesis of 2-amino-3-benzoylphenylacetic acid and its derivatives continues to be an active area. researchgate.netscilit.com Methodologies applicable to large-scale production have been developed, starting from precursors like indoline. researchgate.netscilit.com Furthermore, novel synthetic routes, such as a modular sequence involving Friedel-Crafts acylation, amide formation, and McMurry cyclization, offer versatile access to complex related structures. researchgate.net

Derivatization represents a key strategy to modulate the activity, selectivity, and pharmacokinetic properties of Amfenac. A primary goal is to enhance its selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1, which could reduce gastrointestinal side effects. brieflands.com A facile and effective approach involves the chemical modification of the carboxylate group, a hallmark of many NSAIDs. nih.gov

Key derivatization strategies include:

Amidation: Converting the carboxylic acid moiety of an NSAID into an amide can transform a nonselective COX inhibitor into a potent and highly selective COX-2 inhibitor. nih.gov This strategy has been successfully applied to NSAIDs from the fenamic acid class, which is structurally related to Amfenac. nih.gov

Esterification: The formation of esters is another method explored, although in some studies, alkyl or aryl esters of related compounds were found to be either nonselective or inactive as COX inhibitors. nih.gov

Hybridization: Tethering pharmacophores from known selective COX-2 inhibitors, such as benzenesulfonamide (B165840) or 1,2,3-triazole moieties, to an NSAID scaffold is a rational design approach to create new hybrid molecules with enhanced COX-2 selectivity. nih.gov

These strategies open the door to creating a library of Amfenac derivatives, which can then be screened for improved therapeutic profiles.

Investigation of Emerging Biological Targets and Off-Target Interactions

While Amfenac's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis, emerging evidence indicates that its biological activity is more complex. nih.govresearchgate.net Research suggests the existence of both COX-dependent and COX-independent mechanisms, which could explain its diverse effects and point to new therapeutic applications. nih.govnih.gov

One significant area of investigation is Amfenac's role in angiogenesis, the formation of new blood vessels. In vitro studies have shown that Amfenac can significantly inhibit vascular endothelial growth factor (VEGF)-induced tube formation and proliferation by endothelial cells. nih.govnih.gov This anti-angiogenic effect appears to be mediated, at least in part, through COX-2-independent pathways, as Amfenac did not inhibit hypoxia-induced VEGF production in Müller cells. nih.govnih.gov

Beyond angiogenesis, Amfenac has been shown to interact with other cellular pathways. For instance, it can inhibit the generation of superoxide (B77818) anions in polymorphonuclear leukocytes by blocking the activation of the NADPH-oxidase system. nih.gov This action is distinct from its COX-inhibitory function and suggests a role in modulating oxidative stress during inflammation. nih.gov The exploration of such "off-target" effects is crucial, as these interactions can lead to both desired therapeutic outcomes and unintended side effects. sciencedaily.com Understanding these non-COX targets is a key frontier in Amfenac research, potentially unlocking new indications for the drug or informing the design of more specific analogs.

Table 1: Documented Biological Activities of Amfenac Beyond General COX Inhibition
Biological Target/ProcessObserved EffectPotential ImplicationReference
COX-1 / COX-2 EnzymesPotent inhibition of both isoforms (IC50 = 0.25 μM for COX-1; 0.15 μM for COX-2)Primary anti-inflammatory mechanism nih.govresearchgate.net
VEGF-Induced AngiogenesisInhibition of endothelial cell tube formation and proliferationPotential use in therapies for neovascular diseases nih.govnih.gov
NADPH-Oxidase SystemInhibition of superoxide anion generation in leukocytesModulation of oxidative stress in inflammation nih.gov
Hypoxia-Induced VEGF ProductionNo significant inhibition observed in retinal Müller cellsSuggests specificity in its anti-angiogenic mechanism (COX-independent) nih.govnih.gov

Development and Application of Advanced In Vitro and In Vivo Preclinical Models

To probe the complex biology of Amfenac and its derivatives, researchers are moving beyond traditional cell cultures and animal models to more sophisticated and physiologically relevant systems. These advanced models are essential for obtaining more accurate predictions of human responses in preclinical studies.

Advanced In Vitro Models: Organ-on-a-chip technologies, particularly "gut-on-a-chip" models, are revolutionizing in vitro pharmacology. semanticscholar.orgnih.govnih.gov These microfluidic devices culture intestinal cells in a 3D microenvironment that mimics the physiological conditions of the human gut, including constant fluid flow. nih.govdntb.gov.ua Such models are invaluable for studying the absorption and first-pass metabolism of orally administered drugs like Amfenac, processes that have historically been difficult to replicate accurately in vitro. semanticscholar.orgnih.govaip.org Cells grown in these chips show more mature, near-physiological functions compared to standard planar cultures, offering a more reliable platform for preclinical drug development. nih.gov

Advanced In Vivo Models: Given that Amfenac's prodrug, Nepafenac (B1678188), is widely used in ophthalmology, specialized in vivo models of ocular inflammation are critical. thepharmstudent.com These models allow for the detailed study of anti-inflammatory efficacy in conditions that mimic human diseases.

Table 2: Examples of In Vivo Models for Ocular Inflammation Research
Model TypeInducing AgentKey Pathological FeaturesCommon Evaluation MetricsReference
Endotoxin-Induced Uveitis (EIU)Lipopolysaccharide (LPS)Anterior uveitis, disruption of blood-aqueous barrierClinical scoring, inflammatory cell counts, protein concentration in aqueous humor iris-pharma.com
Carrageenan-Induced InflammationCarrageenanPaw edema (for systemic studies), ocular inflammationPaw volume measurement, prostaglandin E2 (PGE2) levels in tissues nih.govresearchgate.net
Experimental Autoimmune Uveitis (EAU)Immunization with retinal antigensPosterior or panuveitis, retinal inflammationHistological analysis of retinal tissue, clinical scoring iris-pharma.comresearchgate.net
Arachidonic Acid-Induced InflammationArachidonic AcidConjunctival hyperemia, miosis, protein exudationMeasurement of inflammatory mediators (e.g., PGE2) in tears or aqueous humor thepharmstudent.comresearchgate.net

These models are essential for evaluating the efficacy of new Amfenac formulations or analogs in a setting that closely resembles clinical scenarios of ocular inflammation. iris-pharma.comnih.gov

Integration with Cutting-Edge Research Technologies (e.g., 'omics' approaches, advanced imaging in preclinical models)

The integration of high-throughput technologies provides a systems-level understanding of a drug's mechanism of action and its effects on the body.

'Omics' Approaches: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is a powerful tool for understanding the systemic effects of NSAIDs. nih.govresearchgate.net Studies have shown that NSAIDs can significantly alter key metabolic pathways. nih.govresearchgate.net For example, drugs like naproxen (B1676952) and celecoxib (B62257) have been found to perturb the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.govbiorxiv.org A striking finding is that naproxen, but not the COX-2 selective celecoxib, can depress levels of tryptophan and its metabolites. biorxiv.orgnih.govresearchgate.net This effect appears to be independent of COX inhibition and may be linked to some of the drug's adverse effects. researchgate.net Applying metabolomics to Amfenac research could reveal unique metabolic signatures, providing insights into its efficacy and potential toxicities and identifying biomarkers to predict patient response. nih.gov

Advanced Imaging in Preclinical Models: Non-invasive imaging techniques allow for the longitudinal study of drug distribution and target engagement in living animal models, reducing the number of animals required and providing more robust data. d-nb.info Positron Emission Tomography (PET) is a highly sensitive and quantitative molecular imaging technique with significant translational potential from preclinical to clinical settings. d-nb.infonih.govitnonline.com By labeling Amfenac or a novel analog with a positron-emitting isotope, researchers could use PET imaging to:

Visualize the drug's biodistribution throughout the body in real-time. technologynetworks.com

Quantify target engagement by measuring the drug's accumulation in specific tissues. nih.gov

Assess pharmacokinetic profiles non-invasively. nih.gov

Evaluate therapeutic efficacy by monitoring changes in biological markers. itnonline.com

This technology provides an unparalleled window into the dynamic processes of drug action in a living organism, accelerating the development and validation of new therapeutic agents. technologynetworks.comnih.gov

Design of Amfenac Analogs with Enhanced Specificity or Modified Pharmacokinetic Profiles in Animal Models

A primary goal in modern NSAID research is the design of analogs with improved safety and efficacy. For Amfenac, this involves rational drug design to create molecules with greater selectivity for COX-2 or with optimized pharmacokinetic profiles for specific applications.

Enhanced Specificity: Structure-activity relationship (SAR) studies guide the design of new analogs. The development of highly selective COX-2 inhibitors has demonstrated that specific structural features are required. brieflands.com For instance, many selective inhibitors are diarylheterocycles. nih.gov The strategy of modifying the carboxylate group of existing NSAIDs into amides has proven effective in converting non-selective agents into compounds with high COX-2 selectivity. nih.gov By applying these principles, medicinal chemists can design Amfenac analogs that are predicted to bind more effectively to the slightly larger and more flexible active site of the COX-2 enzyme while having a lower affinity for the COX-1 isoform. mdpi.com This enhanced specificity is expected to reduce the risk of gastrointestinal complications associated with COX-1 inhibition. brieflands.com

Table 3: Key Pharmacokinetic Parameters for Evaluation of New Amfenac Analogs in Animal Models
ParameterAbbreviationDescriptionImportance in Analog Design
BioavailabilityF (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Ensures sufficient drug exposure to exert a therapeutic effect.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma.Relates to both efficacy and potential peak-concentration toxicities.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Determines the rate of drug elimination from the body.
Elimination Half-lifet1/2The time required for the drug concentration in the body to be reduced by half.Influences dosing frequency and duration of action.

By systematically modifying the chemical structure of Amfenac and evaluating these pharmacokinetic parameters in animal models, researchers can tailor analogs for specific needs, such as longer duration of action or targeted delivery to particular tissues like the eye. derangedphysiology.com

Q & A

Q. How should researchers address discrepancies between academic findings and regulatory guidelines for Amfenac?

  • Methodological Answer : Compare experimental data (e.g., toxicity thresholds, IC₅₀ values) with pharmacopeial standards (e.g., USP-NF monographs). Consult ICH guidelines for preclinical safety assessments. Engage with regulatory agencies early to align study designs with compliance requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.